(2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine;hydrochloride
Description
(2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Properties
IUPAC Name |
(2R,3R)-2-methyl-1,1-dioxothiolan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-4-5(6)2-3-9(4,7)8;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDBFHMFMFSGST-TYSVMGFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCS1(=O)=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCS1(=O)=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine;hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where chiral auxiliaries or catalysts are used to produce the desired enantiomer. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to be cost-effective and scalable, ensuring high yields and consistent quality. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines are used under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
(2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Butanediol: Shares similar stereochemistry but differs in functional groups and applications.
(2R,3R)-Dihydroquercetin: Another chiral compound with antioxidant properties.
Uniqueness
(2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.
Biological Activity
(2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine;hydrochloride is a chiral compound exhibiting significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique stereochemistry contributes to its interaction with various biological targets, making it a subject of interest for researchers exploring therapeutic applications.
The compound is characterized by its dioxothiolan structure, which allows for diverse chemical reactivity. The synthesis typically involves asymmetric methods using chiral catalysts to ensure the desired stereochemistry. This process often includes controlled reaction conditions to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as a biochemical probe or enzyme inhibitor, altering the activity of target proteins and influencing various biochemical pathways.
Biological Activity Overview
The compound's biological activities can be summarized as follows:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potential inhibitor of specific enzymes involved in metabolic pathways. |
| Antimicrobial | Investigated for effectiveness against certain bacterial strains. |
| Therapeutic Potential | Explored for use in treating diseases such as cancer and infections. |
Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit enzymes involved in critical metabolic processes. For instance, high concentrations have shown significant inhibition rates in hemolysis assays .
- Antimicrobial Activity : Preliminary tests suggest that the compound exhibits antimicrobial properties against specific pathogens. In vitro studies have demonstrated its effectiveness at concentrations that do not induce cytotoxicity in mammalian cells .
- Therapeutic Applications : The compound has been explored for its potential therapeutic effects in treating various diseases. Case studies indicate promising results in preclinical models, particularly concerning cancer treatment where it modulates cellular pathways associated with tumor growth .
Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study 1 : A study on its role as an enzyme inhibitor showed that it effectively reduced the activity of a target enzyme by up to 50% at concentrations around 50 µM, demonstrating its potential as a therapeutic agent .
- Case Study 2 : Investigations into its antimicrobial properties revealed that the compound inhibited bacterial growth at low micromolar concentrations without significant cytotoxic effects on human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
